N-(2-ethoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-(2-ethoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an ethoxyphenyl group and a propan-2-ylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced via an electrophilic aromatic substitution reaction using ethyl bromide and phenol.
Formation of the Propan-2-ylphenoxy Intermediate: The propan-2-ylphenoxy group can be synthesized through a similar electrophilic aromatic substitution reaction using isopropyl bromide and phenol.
Coupling Reaction: The two intermediates are then coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and propan-2-yl groups, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Chemical Reactions: The compound’s reactivity is influenced by the electronic and steric properties of its functional groups.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(2-ethoxyphenyl)-2-[2-(methyl)phenoxy]acetamide: Similar structure but with a methyl group instead of a propan-2-yl group.
Uniqueness
N-(2-ethoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-4-22-18-12-8-6-10-16(18)20-19(21)13-23-17-11-7-5-9-15(17)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQZPFAIMJKKQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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